molecular formula C11H11Cl4NO2 B1668708 Chlorbetamide CAS No. 97-27-8

Chlorbetamide

Cat. No. B1668708
CAS RN: 97-27-8
M. Wt: 331 g/mol
InChI Key: STLZCUYBVPNYED-UHFFFAOYSA-N
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Description

Chlorbetamide is a dichlorobenzene.

Scientific Research Applications

High Performance Liquid Chromatographic Assay

Chlorpropamide (CLP), a sulphonyl-urea derivative, has applications in the treatment of type 2 diabetes mellitus. A study describes a sensitive and specific HPLC method with UV detection for determining CLP in various forms, indicating its robustness and accuracy in pharmaceutical and biological analysis (Basavaiah, 2017).

Mechanosynthesis in Pharmaceutics

Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including chlorpropamide. This synthesis method offers good yields and highlights the practicality of mechanochemistry in producing pharmaceutically relevant compounds (Tan et al., 2014).

Capillary Electrophoresis in Drug Adulteration Analysis

Chlorpropamide has been analyzed using high-performance capillary electrophoresis in the context of identifying synthetic anti-diabetic drugs adulterating traditional Chinese medicines, demonstrating its role in ensuring the safety and integrity of medicinal products (Ku et al., 2003).

Fluorescence Enhancement Research

Chlorpropamide enhances the intrinsic fluorescence intensity of erbium, allowing for its monitoring through fluorimetric probes. This finding has implications for the development of sensitive detection methods in biochemical research (Faridbod et al., 2009).

Diabetes Treatment Studies

Several studies have focused on chlorpropamide as a treatment for diabetes, examining its efficacy, mechanism of action, and comparison with other anti-diabetic drugs in various clinical settings (Turner et al., 1984), (Seviour et al., 1986), (Papa et al., 2006).

Anti-Aging Effects Study

A study on the anti-aging effects of chlorpropamide found it can delay aging in different organisms and cells. It appears to act on mitochondrial complex-II and increases mitochondrial reactive oxygen species, providing a new perspective on its biological actions beyond diabetes treatment (Mao et al., 2021).

properties

CAS RN

97-27-8

Product Name

Chlorbetamide

Molecular Formula

C11H11Cl4NO2

Molecular Weight

331 g/mol

IUPAC Name

2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C11H11Cl4NO2/c12-8-2-1-7(9(13)5-8)6-16(3-4-17)11(18)10(14)15/h1-2,5,10,17H,3-4,6H2

InChI Key

STLZCUYBVPNYED-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl

Appearance

Solid powder

Other CAS RN

97-27-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Chlorbetamide;  NSC 16110;  NSC-16110;  NSC16110

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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